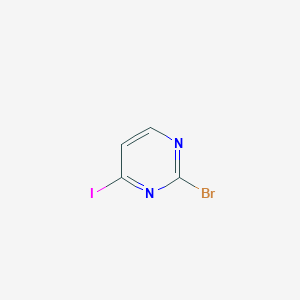

![molecular formula C16H18Cl2N4 B1373005 {4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine CAS No. 1174173-34-2](/img/structure/B1373005.png)

{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

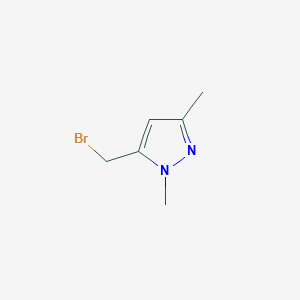

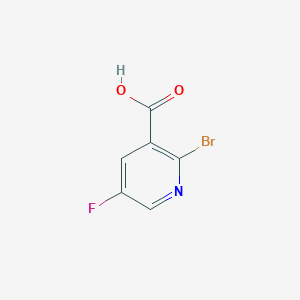

The compound “{4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl}amine” is a complex organic molecule. It contains an amino group (-NH2), which is a common functional group in biochemistry, involved in protein structures. The molecule also contains a piperazine ring, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The amino groups might participate in reactions like acylation or alkylation. The piperazine ring could also undergo various transformations .科学的研究の応用

Antiviral Activity

Indole derivatives, such as the one , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the piperazine ring, which is found in our compound, can enhance these properties, making it a potential candidate for the development of new antiviral drugs.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. These compounds can modulate various biological pathways that lead to inflammation, providing a therapeutic approach for diseases characterized by excessive inflammatory responses .

Anticancer Activity

Indole derivatives have been explored for their anticancer activities. They can interact with multiple cellular targets and may induce apoptosis in cancer cells. The structural features of indole and piperazine rings contribute to the compound’s ability to bind with high affinity to cancer cell receptors .

Antimicrobial Activity

The antimicrobial activity of indole derivatives extends to both bacterial and fungal pathogens. Modifications to the indole structure, as seen in our compound, can lead to enhanced antimicrobial efficacy, which is crucial in the fight against drug-resistant strains .

Neuroprotective Applications

Piperazine derivatives are known for their neuroprotective effects and are being studied for the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound , with its piperazine moiety, may contribute to the development of treatments for these conditions .

Antibacterial Agents

1,2,4-Triazoles, which are structurally related to our compound, have shown promise as antibacterial agents. The incorporation of the piperazine ring into such compounds has been associated with promising antibacterial activity, suggesting that our compound could also be explored in this field .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets through hydrogen bonding .

Biochemical Pathways

Similar compounds have been found to exhibit a broad spectrum of biological activities .

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

特性

IUPAC Name |

4-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4/c17-13-9-11(19)1-3-15(13)21-5-7-22(8-6-21)16-4-2-12(20)10-14(16)18/h1-4,9-10H,5-8,19-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXERNRGNJJZVSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C=C(C=C3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)